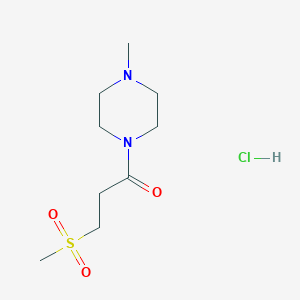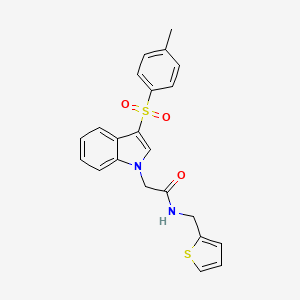![molecular formula C16H16ClNO3S2 B2991687 propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-73-8](/img/structure/B2991687.png)
propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a propyl group, a thiazolidine ring, and a 4-chlorophenyl group . The molecule also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can afford a thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, followed by a nucleophilic attack of amines to give the final product .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the ester group in the molecule could undergo hydrolysis, either under acidic or basic conditions . The resulting products would be a carboxylate salt and an alcohol under basic conditions, or an acid and an alcohol under acidic conditions .Aplicaciones Científicas De Investigación
Antifungal and Anticancer Properties
- A study synthesized a related compound from the 1,2,4-triazole class and evaluated its antifungal properties. It demonstrated poor solubility in buffer solutions and hexane, but better solubility in alcohols, highlighting its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
- Another study focused on the synthesis of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, revealing significant anticancer activity against various cancer cell lines including leukemia, colon cancer, and breast cancers (Buzun et al., 2021).
Molecular Docking and Antimicrobial Applications
- Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate a structure similar to the compound , showed promising anticancer and antimicrobial activities. This suggests potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Synthesis and Catalytic Applications
- A related compound, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, was used as a recyclable catalyst for the synthesis of bis(1H-pyrazol-5-ols), highlighting its potential in facilitating chemical reactions (Tayebi et al., 2011).
Antimicrobial and Anticancer Analysis
- Studies involving spectroscopic and quantum chemical calculations, as well as molecular docking, have shown that compounds with a structure similar to the one exhibit both anticancer and antimicrobial activities (Viji et al., 2020).
Quantitative Structure-Activity Relationship (QSAR) Analysis
- QSAR analysis of related compounds has been used to explain their observed antitumor properties, which opens the door for more targeted cancer therapies (Hanna & George, 2012).
Propiedades
IUPAC Name |
propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDPQVZXDNEDPK-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

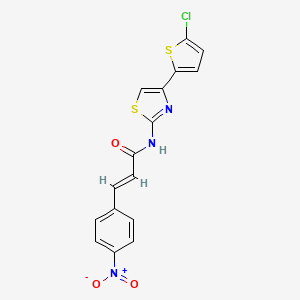
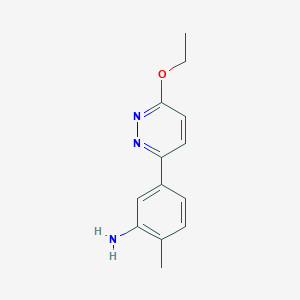
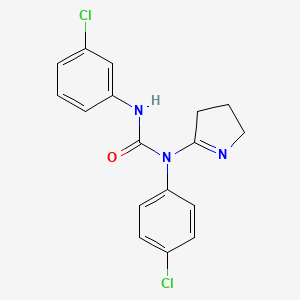
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
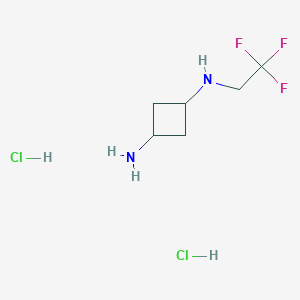
methanone](/img/structure/B2991622.png)
